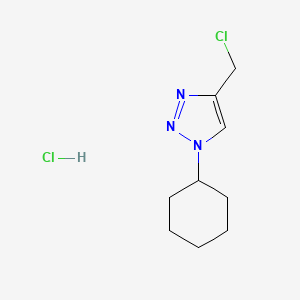
4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride
Übersicht
Beschreibung
4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group attached to the triazole ring and a cyclohexyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.
Wissenschaftliche Forschungsanwendungen
4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain serine proteases, which are enzymes that cleave peptide bonds in proteins . The compound’s interaction with these enzymes involves binding to the active site, leading to enzyme inhibition. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues, such as cysteine and histidine, in proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the activity of protein kinases, which are crucial for cell signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s chloromethyl group can react with nucleophilic sites on enzymes, forming covalent bonds and inhibiting enzyme activity . This interaction can result in changes in gene expression, as the inhibition of key enzymes can disrupt normal cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in cell viability and metabolic activity . These effects are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can undergo biotransformation, leading to the formation of metabolites that may have different biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can affect its localization and accumulation, impacting its overall biological activity . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes . Studies have shown that the compound can localize to the endoplasmic reticulum, where it may interact with enzymes involved in protein synthesis and modification .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride typically involves a multi-step process One common method starts with the cycloaddition reaction between an azide and an alkyne to form the triazole ring
-
Step 1: Formation of the Triazole Ring
Reactants: Cyclohexyl azide and propargyl chloride.
Catalyst: Copper(I) iodide (CuI).
Solvent: Tetrahydrofuran (THF).
Conditions: Room temperature, inert atmosphere.
Reaction: Cyclohexyl azide reacts with propargyl chloride in the presence of CuI to form 1-cyclohexyl-1H-1,2,3-triazole.
-
Step 2: Chloromethylation
Reactants: 1-cyclohexyl-1H-1,2,3-triazole and formaldehyde.
Catalyst: Hydrochloric acid (HCl).
Solvent: Water.
Conditions: Reflux.
Reaction: The triazole compound undergoes chloromethylation with formaldehyde in the presence of HCl to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as crystallization, filtration, and recrystallization are employed to obtain high-purity product.
Quality Control: Analytical methods like HPLC and NMR are used to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines.
Oxidation Products: Oxidized derivatives of the triazole ring.
Reduction Products: Reduced forms of the triazole or other functional groups.
Wirkmechanismus
The mechanism of action of 4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to active sites or allosteric sites, thereby modulating enzyme activity.
Disrupt Cellular Processes: By interacting with cellular components such as DNA, RNA, or proteins, leading to altered cellular functions.
Pathways Involved: The exact pathways depend on the specific biological context and target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-cyclohexyl-1H-1,2,3-triazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
4-(bromomethyl)-1-cyclohexyl-1H-1,2,3-triazole: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different chemical properties.
4-(methyl)-1-cyclohexyl-1H-1,2,3-triazole:
Uniqueness
4-(chloromethyl)-1-cyclohexyl-1H-1,2,3-triazole hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-cyclohexyltriazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3.ClH/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9;/h7,9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHKPRUXEGHQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


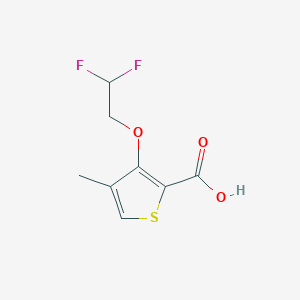

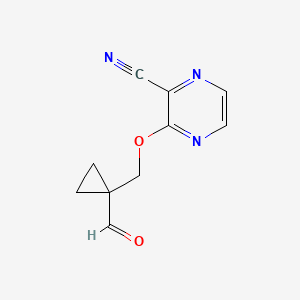
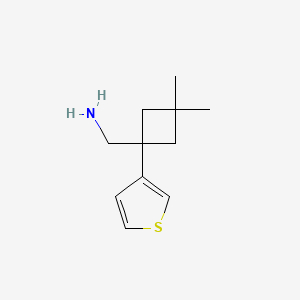

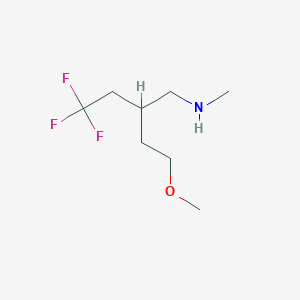
![2-((6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid](/img/structure/B1479428.png)



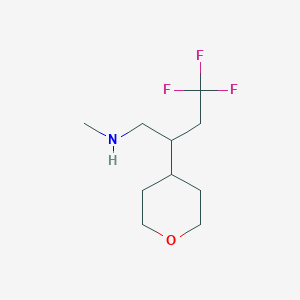

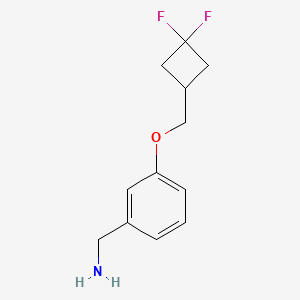
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol](/img/structure/B1479442.png)
